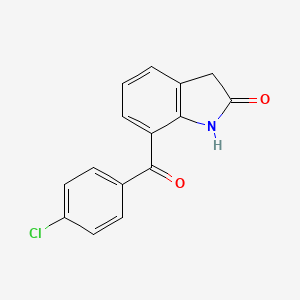

7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the electron-withdrawing chlorine atom on the benzoyl ring, which could make the carbonyl carbon more susceptible to nucleophilic attack. The indole portion of the molecule is also known to undergo various reactions, particularly at the 2 and 3 positions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the chlorine atom could increase its density and boiling point compared to similar compounds without a chlorine atom . The indole portion of the molecule could contribute to its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Related Compounds: 1,3-Dihydro-2H-indol-2-ones, including structures similar to 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one, have been synthesized for various pharmaceutical uses. These compounds, such as 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, serve as scaffolds in kinase research areas (Cheung, Harris, & Lackey, 2001).

Biological Activities

- Anti-Inflammatory Activity: Compounds structurally related to this compound have demonstrated significant anti-inflammatory activity. For instance, derivatives of 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed high anti-inflammatory effects in studies (Osarodion, 2020).

Chemical Analysis and Characterization

- Chemical Characterization: The chemical properties of related compounds have been characterized using various techniques. For example, the 1H NMR and 13C NMR spectra for similar compounds provide insights into their molecular structure and functional groups (Osarodion, 2020).

Synthesis of Derivatives and Analogues

- Synthesis of Analogues: Various analogues and derivatives of this compound have been synthesized, demonstrating the versatility of the core structure. This includes the synthesis of compounds like 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, which are potent inhibitors in their respective biological targets (Caron, Vazquez, Stevens, Nakao, Koike, & Murata, 2003).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the hydrolytic dehalogenation of 4-chlorobenzoate, a process that is part of the microbial mineralization of chlorinated aromatic compounds .

Mode of Action

It is known that the enzyme is dependent on mg2±atp and coenzyme a, and produces 4-chlorobenzoyl coa and amp .

Biochemical Pathways

The compound affects the hydrolytic dehalogenation pathway of 4-chlorobenzoate . This pathway is a coenzyme A (CoA)-activation-type catabolic pathway that is usually a common part of the microbial mineralization of chlorinated aromatic compounds .

Pharmacokinetics

It is known that the compound is involved in the production of 4-chlorobenzoyl coa and amp .

Result of Action

It is known that the compound plays a role in the hydrolytic dehalogenation of 4-chlorobenzoate, a process that is part of the microbial mineralization of chlorinated aromatic compounds .

Action Environment

It is known that the enzyme 4-chlorobenzoyl coa ligase, which is the target of the compound, exhibits maximal activity at ph 70 and 25 °C .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation or breaking of chemical bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

It is plausible that this compound could influence cell function by interacting with cellular signaling pathways, altering gene expression, or affecting cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Propiedades

IUPAC Name |

7-(4-chlorobenzoyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSBYFSXFHZBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513079 | |

| Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61112-01-4 | |

| Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

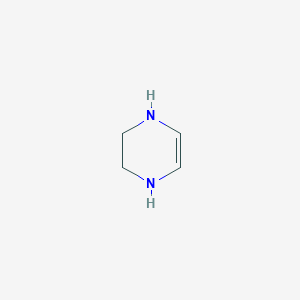

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

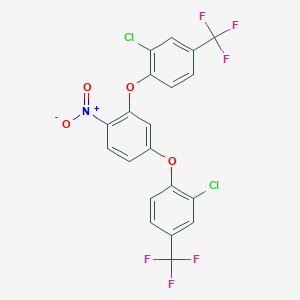

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)

![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)

![1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B3061114.png)